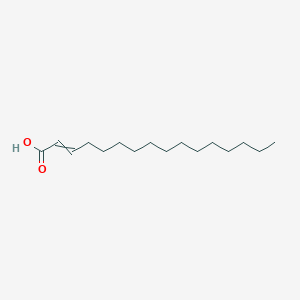

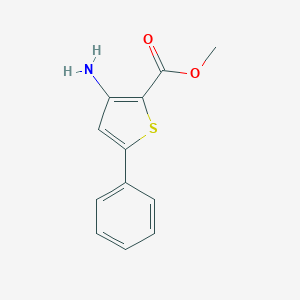

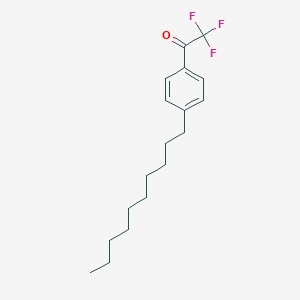

1-(4-Decylphenyl)-2,2,2-trifluoroethanone

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, like the closely related 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, involves complex synthetic pathways. These methods often include coupling reactions, catalysis by acids such as trifluoromethanesulfonic acid, and reduction steps to achieve the desired fluorinated products (Yin et al., 2005).

Molecular Structure Analysis

Structural analysis of fluorinated compounds, such as (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, reveals complex molecular geometries. X-ray diffraction methods often determine these structures, highlighting planar molecular skeletons and the effects of intra- and intermolecular hydrogen bond interactions (Hidalgo et al., 2012).

Chemical Reactions and Properties

The reactivity of fluorinated compounds can lead to the formation of novel structures with unique properties. For instance, the reaction of tetrasilanes with trifluoromethanesulfonic acid results in the synthesis of compounds with hexacoordination of silicon atoms, demonstrating the versatility of fluorinated compounds in chemical synthesis (Haga et al., 2008).

Physical Properties Analysis

Fluorinated compounds often exhibit outstanding physical properties. For example, polyimides derived from fluorinated diamines show good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties. These materials' glass transition temperatures and thermal decomposition points underscore their potential for high-performance applications (Yin et al., 2005).

Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds significantly impacts their chemical properties. For instance, fluorinated polyimides exhibit low dielectric constants, low water uptake, and high optical transparency, indicating the beneficial effects of fluorination on the material properties suitable for electronic and optical applications (Chung et al., 2006).

Aplicaciones Científicas De Investigación

Use as an Ionophore

- Application Summary : “1-(4-Decylphenyl)-2,2,2-trifluoroethanone” is used as an ionophore . An ionophore is a substance that forms stable complexes with ions and can transport these ions across a cell membrane.

- Methods of Application : This molecule has the ability to suppress chloride channels by binding to the valinomycin receptor site on the membrane of bacteria . It selectively blocks anions and can be used for selective titration and monitoring of anions .

Use in Gas Sensors

- Application Summary : This compound is used as a buffer in gas sensors . A buffer in this context could refer to a substance that helps maintain the stability or functionality of the sensor.

- Results or Outcomes : “1-(4-Decylphenyl)-2,2,2-trifluoroethanone” has been shown to be a gas sensor with good selectivity for detecting ethylene over other gases .

Use as a Diluent in Silicone Rubber

Propiedades

IUPAC Name |

1-(4-decylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNWUVBDBVUZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143274 | |

| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Decylphenyl)-2,2,2-trifluoroethanone | |

CAS RN |

100444-41-5 | |

| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100444415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100444-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)